3-Amino-2-cyclobutylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-cyclobutylpropan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a cyclobutyl ring
Scientific Research Applications
3-Amino-2-cyclobutylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Safety and Hazards
The safety information for 3-Amino-2-cyclobutylpropan-1-ol includes several hazard statements: H302, H314, H335 . These correspond to hazards related to harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The compound is classified under GHS05 (corrosion) and GHS07 (acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity - single exposure, aspiration hazard) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cyclobutylpropan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reduction of a cyclobutyl ketone derivative followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and amination processes are optimized for large-scale production, with careful control of reaction parameters to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyclobutylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 3-Amino-2-cyclobutylpropan-1-ol exerts its effects is primarily through its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence various molecular pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the cyclobutyl ring.
2-Amino-3-cyclobutylpropan-1-ol: A positional isomer with the amino group at a different location.
Cyclobutylamine: Contains the cyclobutyl ring and an amino group but lacks the hydroxyl group.
Uniqueness
3-Amino-2-cyclobutylpropan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclobutyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs and isomers.
Properties
IUPAC Name |
3-amino-2-cyclobutylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-7(5-9)6-2-1-3-6/h6-7,9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHMWTZZXNXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.